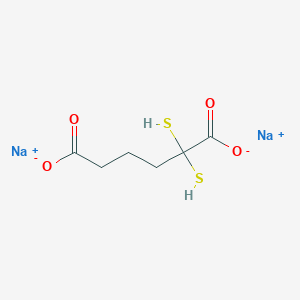

Meso-A-A-dimercaptoadipic acid disodium

Description

Structure

2D Structure

Properties

CAS No. |

102814-07-3 |

|---|---|

Molecular Formula |

C22H19N5 |

Molecular Weight |

353.429 |

IUPAC Name |

2-[4-(4-carbamimidoylphenyl)phenyl]-1H-indole-6-carboximidamide |

InChI |

InChI=1S/C22H19N5/c23-21(24)16-7-3-14(4-8-16)13-1-5-15(6-2-13)19-11-17-9-10-18(22(25)26)12-20(17)27-19/h1-12,27H,(H3,23,24)(H3,25,26) |

InChI Key |

UCQUHTKKHKLNML-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C3=CC4=C(N3)C=C(C=C4)C(=N)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Meso a a Dimercaptoadipic Acid Disodium

Spectroscopic Approaches to Molecular Structure Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of meso-A-A-dimercaptoadipic acid disodium (B8443419) by probing the chemical environments of its constituent atoms and the vibrations of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. For meso-A-A-dimercaptoadipic acid disodium, NMR provides critical information about the number and connectivity of non-equivalent protons and carbons.

Due to the meso nature of the compound, which possesses a plane of symmetry, a simplified NMR spectrum is expected compared to its chiral counterparts. The protons and carbons on either side of the symmetry plane are chemically equivalent, leading to fewer signals than would be predicted for an asymmetric molecule.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, distinct signals would be anticipated for the protons attached to the carbons bearing the thiol groups (α-protons) and the methylene (B1212753) protons of the adipic acid backbone (β-protons). The chemical shifts of these protons are influenced by the electronegativity of the neighboring sulfur and carboxylate groups.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carboxylate carbons, the α-carbons attached to the sulfur atoms, and the β-carbons of the chain. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| α-CH | Data not available | Expected: Triplet | Protons adjacent to the thiol and carboxylate groups. |

| β-CH₂ | Data not available | Expected: Multiplet | Methylene protons in the backbone. |

| SH | Data not available | Expected: Broad Singlet | Thiol protons, position can be variable and may exchange with solvent. |

| ¹³C NMR | |||

| C=O | ~170-185 | Expected: Singlet | Carboxylate carbons. rsc.org |

| α-CH | ~40-50 | Expected: Singlet | Carbons attached to the thiol groups. |

| β-CH₂ | ~30-40 | Expected: Singlet | Methylene carbons in the backbone. |

| Note: Specific experimental data for this compound is not publicly available. The predicted values are based on general principles and data from related dicarboxylic acids and thiol compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

In the case of this compound, key functional groups include the carboxylate (COO⁻) and thiol (-SH) groups.

Expected IR and Raman Spectral Data:

Carboxylate Group (COO⁻): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively.

Thiol Group (-SH): The S-H stretching vibration usually appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-S stretching vibration is typically observed in the 600-800 cm⁻¹ region and is often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1650 (Strong) | Weak or inactive |

| Carboxylate (COO⁻) | Symmetric Stretch | 1300-1420 (Variable) | Variable |

| Thiol (S-H) | Stretch | 2550-2600 (Weak) | 2550-2600 (Strong) |

| Carbon-Sulfur (C-S) | Stretch | 600-800 (Weak to Medium) | 600-800 (Medium to Strong) |

| Note: Specific experimental data for this compound is not publicly available. The expected frequencies are based on characteristic group frequencies. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

For this compound (C₆H₈Na₂O₄S₂), the expected molecular weight is approximately 278.23 g/mol . In techniques like electrospray ionization (ESI), the molecule would likely be observed as ions corresponding to the loss of one or both sodium ions, or as adducts with other species present in the solvent.

The fragmentation pattern would be expected to show losses of characteristic neutral fragments such as H₂S, CO₂, and H₂O, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | m/z (expected) | Description |

| [M-Na]⁺ | ~255.24 | Molecular ion with loss of one sodium. |

| [M-2Na+H]⁺ | ~233.25 | Diprotonated molecular ion. |

| [M-2Na-CO₂] | ~188.29 | Loss of a carboxyl group. |

| [M-2Na-H₂S] | ~198.24 | Loss of hydrogen sulfide (B99878). |

| Note: Specific experimental mass spectrometry data for this compound is not publicly available. The predicted m/z values are theoretical. |

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Crucially, it would unambiguously confirm the meso configuration by revealing the internal plane of symmetry. The crystal packing would show how the molecules arrange themselves in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding involving the carboxylate and thiol groups, and ionic interactions with the sodium cations.

While no specific crystal structure data for this compound is currently in the public domain, studies on similar meso-dicarboxylic acids, such as meso-2,6-dibromoheptanedioic acid, have shown that these molecules often form extended chains through hydrogen bonding between their terminal carboxyl groups. nih.gov

Application of Chiroptical Spectroscopy for Configurational Analysis

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. In the case of a meso compound like this compound, which is achiral due to its internal plane of symmetry, no CD signal is expected. The absence of a CD spectrum would be a strong piece of evidence supporting the meso configuration of the molecule, as its chiral isomers (the R,R and S,S enantiomers) would be expected to produce mirror-image CD spectra.

Computational Chemistry for Conformational Analysis and Molecular Geometry Prediction

In the absence of complete experimental data, computational chemistry serves as a valuable tool for predicting the structural and spectroscopic properties of molecules. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized molecular geometry of this compound.

These calculations can predict the most stable conformation of the molecule in the gas phase or in solution, providing theoretical bond lengths and angles. Furthermore, computational models can simulate NMR, IR, and Raman spectra, which can then be compared with any available experimental data to support structural assignments. Computational studies on related thiol additions to Michael acceptors have provided insights into the reactivity and thermodynamics of similar systems, which can inform the understanding of this compound. acs.org

Coordination Chemistry and Chelation Mechanisms of Meso a a Dimercaptoadipic Acid Disodium

Analysis of Ligand Donor Atom Characteristics and Coordination Modes

The chelating capability of meso-2,3-dimercaptosuccinic acid is primarily attributed to its functional groups, which contain the ligand donor atoms. The key donor atoms in the DMSA molecule are the sulfur atoms of the two thiol (-SH) groups and the oxygen atoms of the two carboxylic acid (-COOH) groups. wikipedia.org

The thiol groups are considered "soft" donors, exhibiting a high affinity for "soft" metal ions like lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). wikipedia.orgnih.gov The carboxylic acid groups act as "hard" donors. The coordination mode of DMSA with a metal ion can vary depending on the metal's properties. For instance, with lead (Pb²⁺), meso-DMSA forms chelates through the coordination of one sulfur atom and one oxygen atom. pharmacompass.comnih.gov In contrast, the racemic form of DMSA can form chelates via two sulfur atoms or one oxygen and one sulfur atom. nih.gov This difference in coordination highlights the stereochemical influence on the chelation mechanism.

Investigation of Chelation Dynamics with Diverse Metal Ions

DMSA is a hydrophilic chelator that effectively binds to heavy metal cations through its thiol groups, which ionize upon complexation. wikipedia.orgnih.gov It is particularly effective for lead, mercury, and arsenic poisoning. mhmedical.com The resulting metal-DMSA complex is water-soluble, which facilitates its excretion from the body via urine. nih.govmhmedical.com Animal studies have demonstrated that DMSA can lower the body burden of lead without causing its redistribution to the central nervous system. mhmedical.comnih.gov The heavy metal chelating property of DMSA is a direct result of its vicinal dithiol groups. nih.gov

Determination of Stoichiometry and Stability Constants of Metal-Meso-A-A-Dimercaptoadipic Acid Disodium (B8443419) Complexes

The stability of the metal-DMSA complexes is a crucial factor in its efficacy as a chelating agent. This stability is quantified by formation constants. The solubility of these metal chelates is dependent on the ionization of the non-coordinated thiol and carboxylic acid groups. pharmacompass.comnih.gov The stoichiometry of the complexes can vary; for example, the antimony salt of succimer (B1681168) forms with a 2:3 ratio of antimony to the potassium salt of succimer. mhmedical.com

Below are the reported acid dissociation constants (pKa) for DMSA, which are critical for understanding its chelation behavior at different pH values.

| Constant | Value |

| pKa1 | ~3.0 |

| pKa2 | ~4.0 |

| pKa3 | ~9.4 |

| pKa4 | ~11.2 |

| This table presents approximate pKa values for the carboxylic and thiol groups of DMSA, which can vary slightly based on experimental conditions. |

Formation constants for various metal-DMSA chelates have also been summarized in the literature, indicating strong complex formation. pharmacompass.comnih.gov

Kinetic and Thermodynamic Studies of Metal-Ligand Complex Formation

Kinetic studies reveal important aspects of DMSA's behavior in the body. Following administration, DMSA is biotransformed into a mixed disulfide. pharmacompass.comnih.gov Studies in humans have shown that a significant portion of administered DMSA is excreted in the urine as altered forms, predominantly as a mixed disulfide, with only a small fraction excreted as unaltered DMSA. nih.gov Combined therapy studies with DMSA and Calcium Disodium Ethylenediaminetetraacetic acid (CaNa₂EDTA) have shown an additive effect in promoting the urinary elimination of lead. nih.gov This suggests favorable kinetics for the combined approach in depleting the body's lead burden. nih.gov

Influence of Solution pH, Ionic Strength, and Solvent Polarity on Chelation Efficacy

The efficacy of chelation is significantly influenced by the chemical environment. Solution pH is a particularly critical factor. nih.gov The formation and stability of metal-ligand complexes are pH-dependent; most chelating agents are less stable at low pH. nih.govrsc.org Conversely, at high pH, metals may form insoluble hydroxides, making them less available to the chelating agent. nih.gov The release of sulfur from DMSA, which is essential for its role as a capping agent in some applications, is also dependent on the solution pH and temperature. rsc.org

Ionic strength can also affect chelation. Studies on the isolation of cellular components have shown that buffers with high ionic strength can improve yield and stability, and the inclusion of a chelator can overcome the precipitating effects of divalent cations. nih.gov The polarity of the solvent is another key parameter. DMSA itself is a highly polar, water-soluble molecule, which influences its distribution in biological systems, primarily limiting it to extracellular spaces. mhmedical.comnih.gov

Characterization of Speciation Diagrams and Predominant Solution Species

The speciation of DMSA in solution—that is, the distribution of its different protonated and deprotonated forms—is governed by the solution's pH and the pKa values of its functional groups. The net ionic charge of the chelator molecule determines its absorption and distribution, while the net charge of the resulting metal complex dictates its elimination pathway. nih.gov

Theoretical and Computational Studies on Meso a a Dimercaptoadipic Acid Disodium and Its Metal Complexes

Quantum Chemical Calculations of Electronic Structure and Bonding

There are no specific published quantum chemical calculations detailing the electronic structure and bonding of Meso-A-A-dimercaptoadipic acid disodium (B8443419) or its metal chelates. Such studies would typically involve ab initio or semi-empirical methods to determine molecular orbital energies, charge distribution, and the nature of the coordinate bonds formed between the sulfhydryl/carboxylate groups and a metal ion. For related but structurally different molecules like meso-2,3-dimercaptosuccinic acid (DMSA), such calculations have been performed, but these results cannot be directly extrapolated to the six-carbon backbone of the adipic acid derivative.

Density Functional Theory (DFT) Applications for Reactivity and Interaction Mechanisms

No specific Density Functional Theory (DFT) studies on the reactivity and interaction mechanisms of Meso-A-A-dimercaptoadipic acid disodium with metal ions were found. DFT is a common method to investigate the thermodynamics and kinetics of chelation. Research on other dithiols has utilized DFT to calculate binding energies, explore reaction pathways, and analyze the electronic properties of the resulting metal complexes. For instance, DFT studies on DMSA with toxic metal ions like cadmium, mercury, and lead have provided insights into selective complexation, showing effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions. However, similar dedicated studies for the adipic acid analogue are absent.

Molecular Dynamics Simulations for Ligand-Metal Solution Behavior

There is a lack of published molecular dynamics (MD) simulations investigating the solution behavior of this compound and its metal complexes. MD simulations are crucial for understanding the dynamic interactions between the chelator, metal ion, and solvent molecules. These simulations can provide information on the stability of the complex over time, conformational changes, and the coordination dynamics in an aqueous environment. While MD simulations are used to study metal-ligand complexes in general, no specific application to this particular compound has been documented in the literature.

Ligand Field Theory and Molecular Orbital Theory Applied to Spectroscopic Data Interpretation

No articles applying Ligand Field Theory (LFT) or Molecular Orbital (MO) Theory to interpret spectroscopic data (such as UV-Vis or circular dichroism) for metal complexes of this compound were identified. These theoretical frameworks are essential for explaining the electronic transitions observed in the spectra of transition metal complexes, which in turn provides information about the geometry and bonding of the coordination sphere. Without experimental spectroscopic data and corresponding theoretical analysis, this aspect of its characterization remains unexplored.

Prediction of Coordination Geometries and Isomerism in Metal Chelates

There are no specific computational studies predicting the coordination geometries and potential isomerism of metal chelates formed with this compound. The longer and more flexible six-carbon backbone of adipic acid compared to the four-carbon backbone of succinic acid could allow for different coordination modes and the formation of various isomers (e.g., cis/trans, facial/meridional) depending on the metal ion. However, without dedicated theoretical modeling, the preferred geometries and the relative stability of possible isomers remain unknown. For comparison, studies on lead and cadmium chelates of DMSA have shown coordination involving one sulfur and one oxygen atom.

Advanced Analytical Methodologies for Meso a a Dimercaptoadipic Acid Disodium and Its Metal Chelates

Chromatographic Separation Techniques for Purity and Complex Mixture Analysis

Chromatographic techniques are fundamental for separating DMSA from impurities, metabolites, and other components within a mixture, as well as for analyzing the purity of the compound itself. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of DMSA in various matrices. rsc.org Due to the polar nature of DMSA, reversed-phase chromatography is commonly employed. The choice of detector is critical and is based on the analytical requirements for sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: UV-Vis detection is a common method for HPLC analysis. chromatographyonline.comshimadzu.com Analytes are detected based on their ability to absorb light at specific wavelengths. DMSA itself lacks a strong chromophore, which can limit detection sensitivity at higher wavelengths. However, detection is often performed at low UV wavelengths, typically around 195-210 nm, where the carboxylic acid groups exhibit some absorbance. nih.gov The primary advantage of UV detection is its robustness and wide applicability. youtube.com

Electrochemical Detection (ECD): Electrochemical detection offers superior sensitivity and selectivity for electroactive compounds like DMSA. antecscientific.commdpi.com The thiol groups (-SH) in the DMSA molecule are readily oxidizable. In amperometric ECD, a potential is applied to a working electrode in a flow cell. When an electroactive analyte like DMSA elutes from the HPLC column and passes through the cell, it is oxidized (or reduced), generating a current that is proportional to its concentration. antecscientific.com This technique provides very low limits of detection, often in the picomolar to nanomolar range, making it ideal for trace analysis in biological samples. nih.govmdpi.com

Below is a table summarizing typical HPLC conditions for DMSA analysis:

| Parameter | HPLC-UV | HPLC-ECD |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov | C18 reversed-phase |

| Mobile Phase | Acetonitrile/phosphate buffer nih.gov | Phosphate or acetate (B1210297) buffer with an organic modifier (e.g., methanol) |

| Detection | 195-210 nm nih.gov | Glassy carbon working electrode, +0.6 to +0.9 V vs. Ag/AgCl |

| Flow Rate | 0.8 - 1.2 mL/min nih.gov | 0.8 - 1.0 mL/min |

| Quantification Limit | ~1-5 µg/mL nih.gov | ~10 pmole/L - 100 µmol/L antecscientific.com |

Gas Chromatography (GC) with Derivatization for Volatile Products

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov However, DMSA is a non-volatile, polar molecule due to its carboxylic acid and thiol functional groups. Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable product suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com

The most common derivatization technique for compounds like DMSA is silylation . sigmaaldrich.comresearchgate.net This process involves replacing the active hydrogen atoms in the -COOH and -SH groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com The resulting TMS-derivatized DMSA is significantly more volatile and exhibits better chromatographic behavior. youtube.com

The derivatization process typically involves:

Drying the sample completely, as silylation reagents are moisture-sensitive. sigmaaldrich.com

Adding the silylation reagent (e.g., MSTFA) and a solvent (e.g., pyridine (B92270) or acetonitrile). youtube.com

Heating the mixture (e.g., at 60-100 °C) for a specific time to ensure the reaction goes to completion. sigmaaldrich.comsigmaaldrich.com

Once derivatized, the sample is injected into the GC system, which is typically coupled to a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivatized analyte.

| Parameter | GC-MS of Derivatized DMSA |

| Derivatization Reagent | BSTFA + 1% TMCS, or MSTFA sigmaaldrich.comtcichemicals.com |

| Derivatization Conditions | Heating at 70-100 °C for 30-60 min sigmaaldrich.com |

| Column | Non-polar capillary column (e.g., DB-5ms, ZB-1701) nih.gov |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) nih.gov |

Electrochemical Characterization of Redox Behavior and Metal Binding Affinity

Electrochemical methods are invaluable for probing the redox activity of DMSA and the nature of its interaction with metal ions. Cyclic voltammetry (CV) is a primary technique used for this purpose. sathyabama.ac.in

CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. For DMSA, the thiol groups are the primary redox-active centers. The voltammogram can reveal the oxidation potential of the thiol groups to form disulfides.

When a metal ion that complexes with DMSA is introduced, significant changes in the cyclic voltammogram are observed:

Shift in Peak Potentials: The formation of a metal-DMSA complex alters the electron density around the thiol groups, typically making them harder to oxidize. This results in a shift of the oxidation peak to more positive potentials. The magnitude of this shift can be related to the stability of the complex. analis.com.my

Appearance of New Redox Peaks: If the chelated metal ion is itself redox-active (e.g., Cu(II)/Cu(I), Fe(III)/Fe(II)), new peaks corresponding to the metal's redox transitions will appear. The potential of these peaks provides information about how the coordination environment provided by DMSA affects the metal's redox properties. analis.com.my

Changes in Peak Currents: The magnitude of the current peaks can be used to deduce the stoichiometry of the electron transfer process.

Studies on transition metal complexes with ligands similar to DMSA show quasi-reversible, one-electron transfer processes. analis.com.my The data from CV can be used to understand the binding affinity and the electronic effects of chelation.

| Metal Complex | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | ΔE (V) | Redox Couple |

| [Cu(II)-Ligand] | 0.75 | 0.03 | 0.72 | Cu(I)/Cu(II) |

| [Fe(II)-Ligand] | -0.47 | -0.67 | 0.20 | Fe(II)/Fe(III) |

| [Ni(II)-Ligand] | 0.71 | 0.12 | 0.59 | Ni(I)/Ni(II) |

| Data derived from analogous metal-ligand systems to illustrate typical CV results. analis.com.my |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of DMSA and its metal chelates, combining the separation capabilities of HPLC with the mass-resolving power of mass spectrometry. mdpi.comyoutube.com LC-MS can provide molecular weight information and structural details through fragmentation analysis. For DMSA, which is polar and non-volatile, electrospray ionization (ESI) is the most suitable ionization technique. Analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that confirm the identity of the compound. The fragmentation of DMSA often involves losses of water (H₂O), carbon dioxide (CO₂), and parts of the carbon backbone. When analyzing metal-DMSA complexes, the isotopic pattern of the metal can be a key identifier in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in section 6.1.2, GC-MS is used for the analysis of derivatized DMSA. nih.gov The mass spectrometer provides highly specific detection. The electron impact (EI) ionization of silylated DMSA produces a characteristic fragmentation pattern that can be used for unambiguous identification and quantification. The mass spectrum will contain the molecular ion peak (M⁺) and several fragment ions resulting from the loss of methyl groups and parts of the silyl (B83357) moieties, which can be compared against spectral libraries for confirmation. sigmaaldrich.com

Elemental Analysis and Microanalysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure compound. For DMSA and its metal chelates, this technique is crucial for verifying the empirical formula and confirming the stoichiometry of the metal-ligand complex. researchgate.netresearchgate.net

The process involves combusting a small, precisely weighed amount of the sample under controlled conditions and quantifying the resulting combustion products (CO₂, H₂O, N₂, SO₂). The metal content can be determined by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after digestion of the complex. johnshopkins.edu

By comparing the experimentally determined weight percentages of each element with the calculated theoretical percentages for a proposed formula, the purity and stoichiometry of the synthesized complex can be verified. researchgate.net For example, a 1:1 or 1:2 metal-to-ligand ratio can be confirmed. nih.gov

| Compound/Complex | Element | Calculated (%) | Found (%) |

| **DMSA (C₄H₆O₄S₂) ** | C | 26.37 | 26.35 |

| H | 3.32 | 3.34 | |

| S | 35.20 | 35.18 | |

| Example [M(DMSA)] Complex | C | Varies | Varies |

| H | Varies | Varies | |

| S | Varies | Varies | |

| Metal (M) | Varies | Varies | |

| This table presents theoretical values for DMSA and illustrates how data would be presented for its metal complexes. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability of Complexes

Thermal analysis techniques are used to study the effect of heat on materials, providing information about their thermal stability, decomposition pathways, and phase transitions. dissertation.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. scbt.com When a DMSA-metal complex is heated, it will eventually decompose. The TGA curve shows the temperature ranges where mass loss occurs. This data can reveal:

The presence of water of hydration (mass loss at ~100 °C).

The mechanism of decomposition through multi-step mass losses.

The mass of the final residue, which may correspond to a metal oxide.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DSC curve. For DMSA-metal complexes, DSC can identify:

The melting point of the complex.

Temperatures of solid-state phase transitions.

The enthalpy changes associated with decomposition, complementing the TGA data.

Together, TGA and DSC provide a comprehensive profile of the thermal behavior of DMSA-metal chelates, which is important for understanding their stability under different conditions. dissertation.comnih.gov

Emerging Research Directions and Potential Applications in Pure Chemistry

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Meso-2,3-dimercaptosuccinic Acid Disodium (B8443419)

The development of coordination polymers (CPs) and metal-organic frameworks (MOFs) represents a frontier in materials chemistry, focused on creating crystalline materials with tunable porosity and functionality. The disodium salt of meso-2,3-dimercaptosuccinic acid is an excellent candidate for a multitopic organic linker in the synthesis of these materials.

Its structure features four potential coordination sites: two carboxylate groups and two thiol groups. wikipedia.orgresearchgate.net This allows it to bridge multiple metal centers in various coordination modes, leading to the formation of diverse one-, two-, or three-dimensional networks. researchgate.net Research indicates that DMSA has a strong propensity to coordinate with metal ions to construct a variety of coordination polymers. researchgate.net The choice of metal ion, solvent system, and reaction conditions can influence the final topology and properties of the resulting CP or MOF. While specific MOFs based solely on DMSA are an emerging area, the principles of its coordination chemistry are well-established, suggesting significant potential for creating novel frameworks with applications in gas storage, separation, and catalysis. mdpi.com

Table 1: Functional Groups of Meso-2,3-dimercaptosuccinic Acid and Their Role in Coordination Chemistry (This is an interactive data table. You can sort and filter the data.)

| Functional Group | Chemical Formula | Coordination Site | Role in CPs and MOFs |

|---|---|---|---|

| Carboxylate | -COO⁻ | Hard Lewis Base | Typically binds to hard or borderline metal ions, forming strong, often ionic, coordination bonds. |

Exploration in Homogeneous and Heterogeneous Catalysis via Metal Complex Formation

The ability of DMSA to form stable complexes with a wide range of metal ions opens avenues for its use in catalysis. nih.govnih.gov By chelating to a metal center, the DMSA ligand can modify the metal's electronic properties, steric environment, and reactivity, creating catalytically active species.

Homogeneous Catalysis : Soluble DMSA-metal complexes could function as catalysts in various organic transformations. The ligand's structure can be synthetically modified, for example, by creating amide derivatives, to fine-tune the solubility and catalytic activity of the complex for specific reactions in solution. nih.gov

Heterogeneous Catalysis : DMSA is particularly valuable in heterogeneous catalysis, where it can act as a linker to anchor metal complexes onto solid supports. A prominent example is the functionalization of magnetic iron oxide nanoparticles (IONPs) with DMSA. researchgate.netrsc.org These DMSA-coated IONPs can then be used to bind catalytically active metal ions. The resulting material combines the catalytic activity of the metal center with the ease of separation offered by the magnetic core, making it a recyclable and efficient heterogeneous catalyst. Research has highlighted the promising catalytic activity of such functionalized nanoparticles. rsc.org

Integration into Advanced Materials Science for Functional Chemical Systems

The integration of DMSA into advanced materials is one of the most dynamic areas of current research, leading to functional systems with tailored properties. Its role often extends beyond simple chelation to being an active component in material synthesis and function.

Quantum Dots (QDs) : In the aqueous synthesis of cadmium sulfide (B99878) (CdS) quantum dots, DMSA has been shown to act as both a sulfur source and a capping agent. rsc.orgmetu.edu.tr This dual role simplifies the synthesis process. The thiol groups can provide the sulfur for the CdS core, while the carboxylate groups stabilize the nanocrystals in aqueous solutions, preventing aggregation and passivating the surface to enhance quantum yield. metu.edu.trku.edu.tr By controlling reaction parameters like pH and temperature, the size and, consequently, the optical properties of the QDs can be precisely tuned. rsc.org

Functionalized Nanoparticles : DMSA is widely used as a surface coating for various nanoparticles to enhance their stability and introduce new functionalities. It is used as a reducing and stabilizing agent in the synthesis of monolayer-protected gold clusters. sigmaaldrich.comsigmaaldrich.com For iron oxide nanoparticles (Fe₃O₄), a DMSA coating not only improves colloidal stability but also provides free thiol and carboxyl groups on the surface, which can be used for further functionalization, such as attaching drug molecules for targeted delivery systems. researchgate.netsigmaaldrich.com The ability of thiol groups to form disulfide bridges can create a robust cross-linked shell around nanoparticles, enhancing the coating's strength. researchgate.net

Applications in Analytical Chemistry for Metal Ion Sensing and Separation Technologies

The inherent ability of DMSA to bind strongly and often selectively with heavy metal ions is being harnessed for applications in analytical chemistry. altmedrev.comcaymanchem.com

Metal Ion Sensing : The chelation of a metal ion by DMSA can induce a measurable signal, forming the basis of a chemical sensor. For instance, the binding of metal ions to DMSA-functionalized gold nanoparticles can cause a colorimetric change due to nanoparticle aggregation. Similarly, the fluorescence of DMSA-capped quantum dots can be quenched or enhanced upon binding to specific metal ions, providing a sensitive detection mechanism.

Separation Technologies : DMSA is a powerful tool for the selective separation of metal ions. It has been used as a selective masking agent for cadmium during the EDTA titration of zinc. thermofisher.com In environmental remediation, DMSA-functionalized materials are being developed to remove toxic heavy metals from polluted water. researchgate.net For example, coating magnetic nanoparticles with DMSA creates a sorbent that can selectively bind metals like lead, cadmium, or mercury; the nanoparticles can then be easily removed from the solution using a magnet. researchgate.net Furthermore, analytical methods like capillary electrophoresis have been developed to quantify DMSA and its metal complexes in biological samples, highlighting its utility in analytical protocols. nih.govresearchgate.net

Interdisciplinary Research Synergies with Inorganic and Organic Chemistry Fields

The study of the disodium salt of meso-2,3-dimercaptosuccinic acid is a prime example of interdisciplinary chemical research, blending concepts from both inorganic and organic chemistry.

Inorganic Chemistry : The core of DMSA's function lies in its interaction with metal ions, a central theme in inorganic and coordination chemistry. Research involves detailed studies of the structure, stability, and thermodynamics of its metal complexes. nih.govnih.govresearchgate.net Potentiometric and spectroscopic studies are used to determine the formation constants and coordination behavior of DMSA with various metals, which is fundamental to all its applications. nih.gov

Organic Chemistry : The synthesis of DMSA and its derivatives is a task for organic chemists. wikipedia.org The reactivity of its thiol and carboxyl groups is exploited to create more complex molecules and materials. For instance, novel DMSA derivatives, such as mono-N-alkylamides, have been synthesized to modify properties like lipophilicity, which in turn affects their interaction with biological systems and metal ions. nih.gov Understanding the organic reaction mechanisms, such as the oxidation of thiols to form disulfide bonds, is crucial for designing stable DMSA-based materials. researchgate.net

Table 2: Summary of Emerging Applications (This is an interactive data table. You can sort and filter the data.)

| Application Area | Specific Use | Key DMSA Property Utilized | Relevant Materials |

|---|---|---|---|

| Coordination Chemistry | Organic Linker | Multidentate (Thiol & Carboxylate groups) | Coordination Polymers, MOFs |

| Catalysis | Ligand for Catalytic Metals | Metal Chelation, Surface Anchor | Homogeneous catalysts, DMSA-Fe₃O₄ NPs |

| Materials Science | Capping & Sulfur Source | Thiol Reactivity, Stabilization | CdS Quantum Dots, Gold Nanoclusters |

| Analytical Chemistry | Separation & Sensing | Selective Metal Chelation | DMSA-coated magnetic NPs, Masking Agent |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Meso-A-A-dimercaptoadipic acid disodium in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled condensation reactions between mercapto-adipic acid precursors and sodium hydroxide under inert atmospheres. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for stereochemical verification. Optimization of reaction parameters (e.g., temperature, stoichiometry) can follow factorial experimental designs, as demonstrated in nanoparticle formulation studies .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

- Methodological Answer : Purity is validated using HPLC with UV/Vis detection, while stability studies utilize accelerated degradation protocols under varying pH and temperature conditions. Mass spectrometry (MS) ensures molecular integrity, and thermogravimetric analysis (TGA) evaluates thermal stability. Best practices for metadata reporting, such as documenting instrument calibration and sample preparation details, should align with analytical chemistry standards .

Q. What is the mechanistic basis for this compound’s chelation properties in metal detoxification?

- Methodological Answer : The compound’s dithiol groups bind to toxic metal ions (e.g., lead, arsenic) via thiolate coordination, forming stable, water-soluble complexes excreted renally. Mechanistic studies often combine in vitro assays (e.g., UV-Vis spectroscopy for binding affinity) with in vivo models to assess bioavailability and toxicity reduction. Comparative analyses with analogs like DMSA (meso-2,3-dimercaptosuccinic acid) can clarify structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to enhance this compound’s chelation efficiency under varying physiological pH conditions?

- Methodological Answer : A response surface methodology (RSM) with central composite design can model pH-dependent chelation efficiency. Variables include pH (5.0–7.4), molar ratios of compound-to-metal, and incubation time. Validation via inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metal concentrations. This approach mirrors factorial designs used in nanoparticle optimization studies .

Q. How should contradictory data on metal-binding affinities across studies be reconciled?

- Methodological Answer : Systematic meta-analyses should compare experimental conditions (e.g., buffer composition, ionic strength) and analytical methods. For example, discrepancies in arsenic-binding data may arise from differences in oxidative stress markers (e.g., glutathione levels vs. lipid peroxidation assays). Robust statistical frameworks, such as mixed-effects models, can account for inter-study variability .

Q. What interdisciplinary approaches integrate this compound into material science or environmental remediation?

- Methodological Answer : In material science, the compound’s disodium moiety can functionalize polymers for metal-selective adsorbents. Experimental workflows might include:

- Synthesis : Grafting onto silica nanoparticles via silane coupling.

- Testing : Batch adsorption studies with ICP-MS validation.

- Modeling : Density functional theory (DFT) simulations to predict binding energetics.

This mirrors methodologies in cement synthesis using disodium salts .

Methodological Considerations

- Data Reporting : Adhere to metadata standards, including detailed sampling protocols, instrument specifications, and statistical models, to ensure reproducibility .

- Ethical Frameworks : When designing in vivo studies, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.